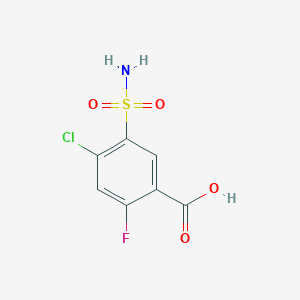

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

Overview

Description

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, is an aryl fluorinated building block employed in organic synthesis . It has a molecular weight of 253.64 .

Molecular Structure Analysis

The molecular formula of 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is C7H5ClFNO4S . The InChI code is 1S/C7H5ClFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.64 . The storage temperature, physical form, and shipping temperature are not specified in the search results .Scientific Research Applications

Pharmaceutical Research

4-Chloro-2-fluoro-5-sulfamoylbenzoic acid: is utilized as a starting reagent in the synthesis of various pharmaceutical compounds. One notable application is in the production of furosemide , a medication used to treat fluid build-up due to heart failure, liver scarring, or kidney disease .

Organic Synthesis

This compound serves as a precursor for the synthesis of 4′-chloro-2′-fluoroacetophenone . This intermediate is valuable in creating a range of organic molecules, particularly in the development of new chemical entities with potential therapeutic effects .

Agricultural Chemistry

Researchers employ 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid in the synthesis of novel herbicidal isoxazolecarboxamides . These herbicides are designed to control weed growth in agricultural settings, contributing to increased crop yields .

Material Science

The compound is investigated for its role in the preparation of potential liquid crystals . Liquid crystals are crucial for modern display technologies, and new variants can lead to more efficient and versatile displays .

Computational Chemistry

In computational chemistry, 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid can be used in molecular modeling programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender , and VMD . These programs can produce impressive simulation visualizations that are essential for understanding molecular interactions and dynamics .

Analytical Chemistry

The compound’s properties make it suitable for use in analytical techniques like NMR, HPLC, LC-MS , and UPLC . These methods are fundamental for determining the purity, structure, and concentration of substances in various samples .

Chemical Education

Due to its interesting chemical structure and properties, 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid can be used as a teaching tool in chemical education. It provides a practical example for students learning about aryl fluorinated building blocks employed in organic synthesis .

Drug Discovery

Lastly, this compound is valuable in drug discovery, particularly in the initial screening stages where diverse chemical structures are tested for biological activity. Its unique structure could potentially interact with a variety of biological targets, leading to the discovery of new drugs .

Safety and Hazards

The safety data sheet advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Relevant Papers The relevant papers for this compound are not specified in the search results .

Mechanism of Action

- RNR plays a crucial role in cancer chemotherapy by catalyzing the reduction of ribonucleotides to 2’-deoxyribonucleotides (dNTPs). These dNTPs are essential for DNA replication and repair .

- The electron-withdrawing fluorine and chlorine enhance binding, while the electron-donating methoxy group diminishes it .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

properties

IUPAC Name |

4-chloro-2-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPTZONHYRXKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499224 | |

| Record name | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4793-22-0 | |

| Record name | 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

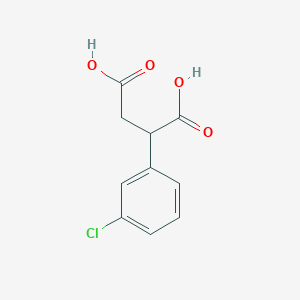

Synthesis routes and methods

Procedure details

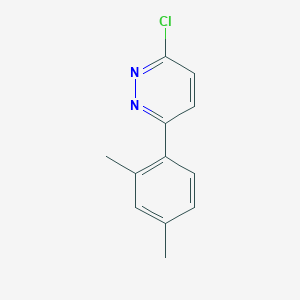

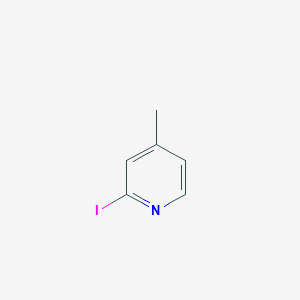

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-chlorothieno[2,3-B]pyridine-5-carboxylate](/img/structure/B1367010.png)